molecular formula C24H29N7O B2461883 CBP/p300-IN-3 CAS No. 2299226-01-8

CBP/p300-IN-3

Katalognummer B2461883
CAS-Nummer: 2299226-01-8
Molekulargewicht: 431.544
InChI-Schlüssel: LYVJDLHFTGYNAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CBP/p300-IN-3 is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP . These proteins, p300 (also known as EP300 or E1A binding protein p300) and CBP (also known as CREB-binding protein or CREBBP), are part of the p300-CBP coactivator family . They interact with numerous transcription factors and act to increase the expression of their target genes .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

CBP/p300-IN-3 has been identified as a potential therapeutic target in hormone-dependent cancers such as prostate and breast cancers . It regulates androgen and estrogen signaling, which are critical for tumor growth in these cancers . Inhibitors of CBP/p300, like CBP/p300-IN-3, can block the transactivation activity of the androgen receptor (AR) and estrogen receptor (ER), providing a new therapeutic strategy .

Regulation of Nuclear Hormone Signaling

CBP/p300-IN-3 plays a crucial role in the regulation of nuclear hormone signaling pathways . These pathways drive tumor growth in several cancer types. CBP/p300-IN-3 serves as a critical co-activator for the androgen receptor (AR) and estrogen receptor (ER) signaling in prostate and breast cancer .

Development and Pathogenesis

The intramolecular and intermolecular mechanisms of CBP/p300-IN-3 allow it to respond to various cell signaling pathways . This makes it crucial for understanding its role in development and pathogenesis .

Antibody Detection

CBP/p300-IN-3 can be detected using antibodies in several scientific applications, including Western Blot, Immunohistochemistry, and Immunoprecipitation . These antibodies target CBP/p300 in Human, Mouse, Non-human primate, and Rat samples .

Protein-Protein Interaction Inhibition

CBP and p300 contain a bromodomain located at the side of the HAT catalytic domain, which is important for CBP/p300’s binding with chromatin . This provides an opportunity for the development of protein-protein interaction inhibitors .

Self-Regulation

The intramolecular mechanisms of CBP/p300-IN-3 equip it with the capability of self-regulation . This is crucial for understanding its role in development and pathogenesis .

Eigenschaften

IUPAC Name

2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJDLHFTGYNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CBP/p300-IN-3

CAS RN

2299226-01-8
Record name 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.